molecular formula C17H26N4 B13788081 1H-Indazol-3-amine, N-(3-(2,6-dimethyl-1-piperidinyl)propyl)- CAS No. 98459-18-8

1H-Indazol-3-amine, N-(3-(2,6-dimethyl-1-piperidinyl)propyl)-

Cat. No.: B13788081
CAS No.: 98459-18-8
M. Wt: 286.4 g/mol
InChI Key: WGOFCCGLYQIQSC-UHFFFAOYSA-N
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Description

N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine is a chemical compound with the molecular formula C17H26N4. It is a derivative of indazole and piperidine, which are both significant in medicinal chemistry due to their biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine typically involves the reaction of 1H-indazole-3-amine with 3-(2,6-dimethyl-1-piperidyl)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole or piperidine rings.

    Reduction: Reduced forms of the compound, potentially altering the indazole or piperidine rings.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine
  • 3-(Dimethylamino)-1-propylamine
  • Piperidine derivatives

Uniqueness

N-[3-(2,6-Dimethyl-1-piperidyl)propyl]-1H-indazol-3-amine is unique due to its specific combination of the indazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

98459-18-8

Molecular Formula

C17H26N4

Molecular Weight

286.4 g/mol

IUPAC Name

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-1H-indazol-3-amine

InChI

InChI=1S/C17H26N4/c1-13-7-5-8-14(2)21(13)12-6-11-18-17-15-9-3-4-10-16(15)19-20-17/h3-4,9-10,13-14H,5-8,11-12H2,1-2H3,(H2,18,19,20)

InChI Key

WGOFCCGLYQIQSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCNC2=NNC3=CC=CC=C32)C

Origin of Product

United States

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